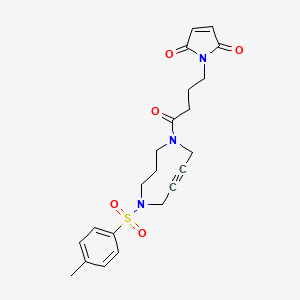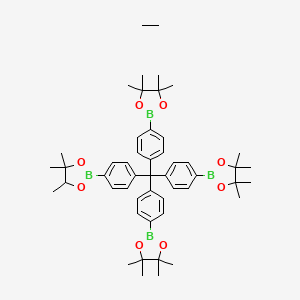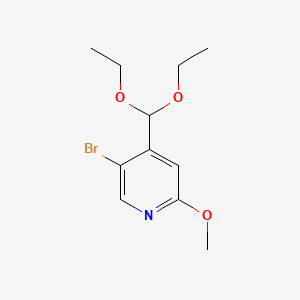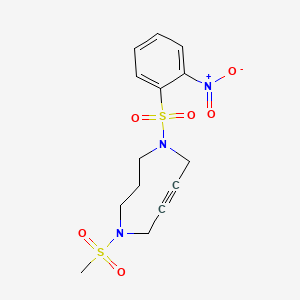
DACN(Ms,Ns)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DACN(Ms,Ns) is a chemical compound with the molecular formula C14H17N3O6S2 . It is a click chemistry reagent containing a cyclic alkyne group . The full chemical name is N-(Mesyl)-N’-(2-nosyl)-4,8-diazacyclononyne .
Synthesis Analysis
DACN(Ms,Ns) has been efficiently synthesized by a one-pot double Nicholas approach . This approach involves mapping the three dynamic features (i.e., API calls, DLL loads, and registry operations) of malware to the R, G, and B channels of an image respectively .
Molecular Structure Analysis
The molecular weight of DACN(Ms,Ns) is 387.4 g/mol . The IUPAC name is 1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne . The InChI and Canonical SMILES are also provided in the PubChem database .
Chemical Reactions Analysis
DACN(Ms,Ns) is known to react with azides smoothly under copper-free conditions . This reaction is part of the strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes .
Physical And Chemical Properties Analysis
DACN(Ms,Ns) has several computed properties. It has a molecular weight of 387.4 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 387.05587762 g/mol . It has a Topological Polar Surface Area of 137 Ų and a Heavy Atom Count of 25 .
Applications De Recherche Scientifique
Synthesis of Artificial Hybrid Biomolecules
DACN-NHS-ester and DACN-maleimide were developed as molecular connectors and applied for the synthesis of artificial hybrid biomolecules . The process involves two steps:
- Step 2: Connection to a corresponding azido-containing molecule via DACN unit by copper-free-alkyne-azide-cycloaddition .
Molecular Dynamics Simulations in Protein Studies
Molecular Dynamics (MD) Simulations is increasingly used as a powerful tool to study protein structure-related questions . DACN(Ms,Ns) could potentially be used in these simulations to provide insights into protein function, protein stability, protein–protein interaction, enzymatic reactions, drug–protein interactions, and membrane proteins .
Membrane Protein Analysis
Molecular Simulations (MS) has been increasingly applied in membrane protein analysis . DACN(Ms,Ns) could be used in these simulations to analyze membrane protein structure and organization, membrane protein permeability, lipid-protein interaction, protein–ligand interaction, protein structure, and dynamics .
Acceleration of CPL-induced Shock Waves
DACN(Ms,Ns) could potentially be used in the acceleration methods of ms-ns CPL-induced shock waves . This breaks the technical barrier of traditional shock wave acceleration methods. The shock wave velocity is improved by adjusting the energy ratio and pulse delay of ms-ns CPL .
Mécanisme D'action
Target of Action
DACN(Ms,Ns) is a click chemistry reagent containing a cyclic alkyne group . The primary targets of DACN(Ms,Ns) are azides . Azides are a class of chemical compounds that contain three nitrogen atoms as a group, represented as (-N3). They are widely used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Mode of Action
DACN(Ms,Ns) interacts with azides through a copper-free Huisgen reaction . This reaction is a [3+2] cycloaddition in which a compound with a terminal alkyne group (like DACN(Ms,Ns)) reacts with an azide to form a five-membered ring structure. The reaction proceeds smoothly under copper-free conditions , making it suitable for biological applications where copper ions might be harmful.
Biochemical Pathways
The biochemical pathways affected by DACN(Ms,Ns) are those involving the ligation of molecules . Ligation, in this context, refers to the process of joining two molecules together. The copper-free Huisgen reaction of DACN(Ms,Ns) with azides allows for the ligation of a wide variety of molecules, making it a versatile tool in fields such as biological chemistry and material chemistry .
Pharmacokinetics
It’s noted that dacn(ms,ns) shows higher water solubility than its predecessor, n ts-dacns . This suggests that DACN(Ms,Ns) might have better bioavailability due to its increased solubility.
Result of Action
The result of DACN(Ms,Ns) action is the formation of a stable five-membered ring structure with the target azide . This reaction is highly specific and efficient, leading to the ligation of the desired molecules .
Action Environment
The action of DACN(Ms,Ns) is influenced by the presence of copper ions. The Huisgen reaction proceeds smoothly under copper-free conditions , which is beneficial in biological environments where copper ions might be harmful. Additionally, DACN(Ms,Ns) is designed to be small and hydrophilic , which could enhance its stability and efficacy in aqueous environments.
Propriétés
IUPAC Name |
1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S2/c1-24(20,21)15-9-4-5-10-16(12-6-11-15)25(22,23)14-8-3-2-7-13(14)17(18)19/h2-3,7-8H,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKDZBPRKZPTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DACN(Ms,Ns) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
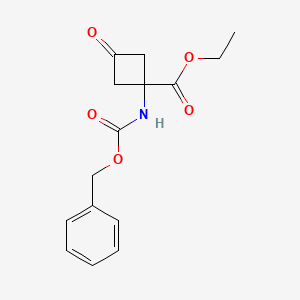
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
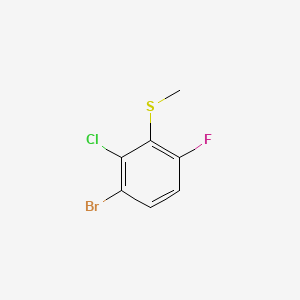


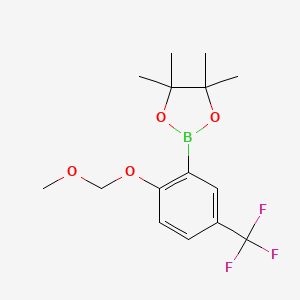
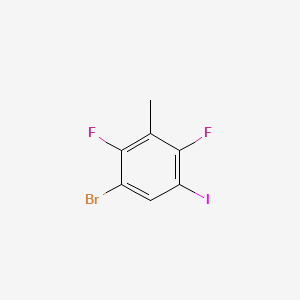


![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
